molecular formula C29H28N2O6S B11582488 ethyl 4-methyl-2-{1-[3-(3-methylbutoxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{1-[3-(3-methylbutoxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-1,3-thiazole-5-carboxylate

Cat. No.: B11582488
M. Wt: 532.6 g/mol
InChI Key: MIRINFGMIHEYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-METHYL-2-{1-[3-(3-METHYLBUTOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a chromeno-pyrrol core, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-{1-[3-(3-METHYLBUTOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylformamide (DMF), acetic acid, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-{1-[3-(3-METHYLBUTOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the functional groups present on the molecule. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 4-METHYL-2-{1-[3-(3-METHYLBUTOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-{1-[3-(3-METHYLBUTOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

ETHYL 4-METHYL-2-{1-[3-(3-METHYLBUTOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C29H28N2O6S

Molecular Weight

532.6 g/mol

IUPAC Name

ethyl 4-methyl-2-[1-[3-(3-methylbutoxy)phenyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H28N2O6S/c1-5-35-28(34)26-17(4)30-29(38-26)31-23(18-9-8-10-19(15-18)36-14-13-16(2)3)22-24(32)20-11-6-7-12-21(20)37-25(22)27(31)33/h6-12,15-16,23H,5,13-14H2,1-4H3

InChI Key

MIRINFGMIHEYQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCCC(C)C)C

Origin of Product

United States

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